molecular formula C20H32O3 B163560 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 73307-52-5

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No. B163560
CAS RN: 73307-52-5
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The final DMSO concentration in these
ADDITION
Type
ADDITION
Details
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
ADDITION
Type
ADDITION
Details
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
EXTRACTION
Type
EXTRACTION
Details
was extracted into the acidified ether layer which
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer
CUSTOM
Type
CUSTOM
Details
to decanting the liquid ether layer
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated to dryness under N2
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
CUSTOM
Type
CUSTOM
Details
to separating 14C-5-HETE from other 14C-

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The final DMSO concentration in these
ADDITION
Type
ADDITION
Details
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
ADDITION
Type
ADDITION
Details
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
EXTRACTION
Type
EXTRACTION
Details
was extracted into the acidified ether layer which
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer
CUSTOM
Type
CUSTOM
Details
to decanting the liquid ether layer
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated to dryness under N2
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
CUSTOM
Type
CUSTOM
Details
to separating 14C-5-HETE from other 14C-

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599336

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The final DMSO concentration in these
ADDITION
Type
ADDITION
Details
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
ADDITION
Type
ADDITION
Details
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
EXTRACTION
Type
EXTRACTION
Details
was extracted into the acidified ether layer which
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer
CUSTOM
Type
CUSTOM
Details
to decanting the liquid ether layer
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated to dryness under N2
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
CUSTOM
Type
CUSTOM
Details
to separating 14C-5-HETE from other 14C-

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.